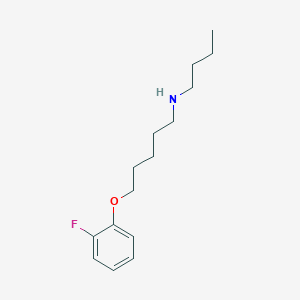

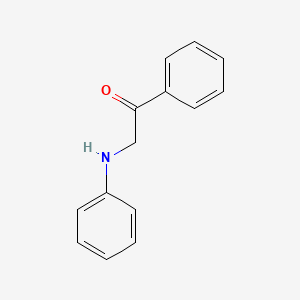

1-Cyclopentylpiperazin-2-one

Vue d'ensemble

Description

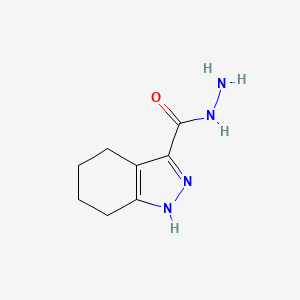

1-Cyclopentylpiperazin-2-one is a chemical compound that falls within the broader class of diketopiperazines, which are the smallest cyclic peptides known. These compounds are characterized by a piperazine backbone and are known for their diverse biological activities. Although the provided papers do not directly discuss 1-Cyclopentylpiperazin-2-one, they do provide insights into similar compounds, which can help infer some of the properties and potential synthesis methods for 1-Cyclopentylpiperazin-2-one.

Synthesis Analysis

The synthesis of related diketopiperazines typically involves the formation of a piperazine ring, which can be achieved through various methods. For instance, the synthesis of functionalized diketopiperazines as cyclotryprostatin and tryprostatin analogues starts with a Pictet–Spengler reaction followed by acylation or alkylation of the piperidine nitrogen and condensation with a primary amine . Similarly, chiral spirocyclic 2,6-dioxopiperazines are synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles via a series of reactions including cyano hydration, cyclization, and N-alkylation . These methods could potentially be adapted for the synthesis of 1-Cyclopentylpiperazin-2-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of diketopiperazines is typically elucidated using spectroscopic methods such as NMR and HR-MS, as seen in the isolation of a new diketopiperazine from Bacillus licheniformis . The absolute configuration of these molecules can be determined by single-crystal X-ray analysis or NOESY analysis combined with Marfey's method . These techniques would be relevant for determining the molecular structure of 1-Cyclopentylpiperazin-2-one.

Chemical Reactions Analysis

Diketopiperazines can undergo various chemical reactions. For example, the 2,6-dioxopiperazine ring can open under certain conditions, leading to N-(carboxyalkyl)amino acid derivatives . The reactivity of 1-Cyclopentylpiperazin-2-one would likely be influenced by the presence of the cyclopentyl group and the ketone functionality, which could affect its chemical stability and the types of reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of diketopiperazines can vary widely depending on their substitution patterns. They can exhibit a range of biological activities, including antimicrobial and biofilm inhibiting properties . The solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines has been reported, which suggests that 1-Cyclopentylpiperazin-2-one could potentially be synthesized in a similar manner and possess distinct physical properties based on its substitution pattern .

Applications De Recherche Scientifique

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in medicinal chemistry and are key components of several blockbuster drugs . Here are some general applications of piperazines:

-

Medicinal Chemistry : Piperazines are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . They are the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

-

Drug Discovery : Piperazines rank as the third most common nitrogen heterocycle in drug discovery . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

-

Synthetic Chemistry : Researchers have made major advances in the C–H functionalization of the carbon atoms of the piperazine ring . This has expanded the structural diversity of piperazines beyond just substitutions at the nitrogen positions .

-

Biomedical Applications : Synthetic chemistry approaches have yielded new compounds with potential biomedical applications . These compounds exhibit diverse biological activities, including the ability to modulate protein-protein interactions within biological systems .

-

Agricultural Biosafety Regulations : Piperazines and other nitrogen heterocycles are also being explored in the field of agricultural biosafety regulations . They are being used in gene editing techniques to generate novel applications and methodologies .

-

Enzymatic Catalysis : The synthesis of complex molecules like piperazines often involves the use of engineered enzymes . This fusion of traditional synthetic methods with cutting-edge enzymatic catalysis represents a significant advancement in chemical synthesis techniques .

Propriétés

IUPAC Name |

1-cyclopentylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBQQMHPEQJNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360637 | |

| Record name | 1-cyclopentylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylpiperazin-2-one | |

CAS RN |

59702-17-9 | |

| Record name | 1-cyclopentylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)